3-benzyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione

Adenosine Receptor Antagonism QSAR GPCR Ligand Design

Researchers optimizing non-xanthine adenosine A3 antagonists require precise steric probes. Generic analogs fail to differentiate binding. This 3-benzyl-dithione derivative delivers a unique sterimol length for A3 affinity. ● Test QSAR predictions: benzyl group optimizes steric bulk driving A3 affinity. ● Screen for metabolic disease: dithione motif enables π-stacking with active-site residues. ● Develop metallo-enzyme inhibitors: unique chelating scaffold for HDAC or MMP targets. Supplied with rigorous analytical data for reproducible target engagement.

Molecular Formula C16H12N4S2
Molecular Weight 324.4 g/mol
Cat. No. B12342634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione
Molecular FormulaC16H12N4S2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=S)NN3C2=NC4=CC=CC=C4C3=S
InChIInChI=1S/C16H12N4S2/c21-14-12-8-4-5-9-13(12)17-15-19(16(22)18-20(14)15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,22)
InChIKeyGEQLEAIGHATRHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 3-Benzyl Triazoloquinazoline Dithione


3-benzyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione (CAS 2415473-22-0, C16H12N4S2, MW 324.4) is a synthetic heterocyclic compound within the triazoloquinazoline family. It features a fused [1,2,4]triazolo[3,2-b]quinazoline core system with two thiocarbonyl (dithione) groups at the 2- and 9- positions and a benzyl substituent at the 3-position . This scaffold is derived from the broader triazoloquinazoline class, a group pharmacologically investigated for adenosine receptor antagonism, kinase inhibition, and antimicrobial activity, among other targets, due to the structural diversity offered by its fused and functionalized ring system [1].

Why 3-Benzyl Dithione Cannot Be Replaced


Substituting 3-benzyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione with a generic triazoloquinazoline or a close analog (e.g., the 3-ethyl or 3-phenyl derivative) is not pharmacologically neutral. Quantitative Structure-Activity Relationship (QSAR) studies on triazoloquinazoline adenosine antagonists demonstrate that substituent steric bulk at the 3-position is a critical driver of receptor binding affinity. A larger sterimol length parameter (L) is advantageous, while increased width parameters (B1, B5) are non-advantageous for human A3 receptor antagonism [1]. The benzyl group provides a unique spatial and hydrophobic profile distinct from smaller (e.g., ethyl) or planar (e.g., phenyl) alternatives, directly impacting target engagement. Similarly, the chemotype's dithione configuration offers a distinct hydrogen-bonding pattern and metal-chelating potential compared to mono-thione or carbonyl analogs, making simple interchange without quantitative justification risky for target-based assays [2].

Quantitative Differentiation Evidence


Steric Complementarity for A3 Binding

The 3-benzyl substituent on the target compound is predicted to enhance binding affinity at the human adenosine A3 receptor compared to the 3-ethyl analog (3-ethyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione). A QSAR model for 33 triazoloquinazoline antagonists identifies a positive correlation between sterimol length parameter L and A3 antagonist activity [1]. The benzyl group (Ph-CH2-) possesses a substantially longer sterimol L value (estimated ~6-7 Å) compared to an ethyl group (estimated ~4 Å). The model also indicates large sterimol width parameters (B1, B5) are non-advantageous; the flexible benzyl group can adopt a conformation orthogonal to the core [2], minimizing adverse width effects while maximizing beneficial length. This suggests the 3-benzyl derivative holds a distinct advantage in A3-targeted screening over the 3-ethyl or 3-phenyl analogs.

Adenosine Receptor Antagonism QSAR GPCR Ligand Design

Lipophilic Efficiency Advantage

The target compound's calculated logP (cLogP) is higher than that of the 3-ethyl analog and lower than that of the 3-benzyl-7-chloro analog, potentially positioning it in a superior lipophilic efficiency (LipE) space. The addition of the benzyl group contributes to a cLogP increase, enhancing membrane permeability up to an optimum. The 3-benzyl-7-chloro analog (3-benzyl-7-chloro-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione, C16H11ClN4S2, MW 358.9) has a further increased cLogP due to chlorine substitution, which often correlates with higher off-target promiscuity and lower solubility [1]. In QSAR models, a balanced hydrophobic contribution is key; activity gains from the benzyl group without the additional lipophilic load of a chloro substituent suggest the target compound may maintain higher aqueous solubility and a better developability profile, as direct analogues of triazoloquinazolines have shown favorable ADMET profiles when rule-of-five compliant [2].

Drug-likeness Lipophilic Efficiency ADMET Screening

α-Glucosidase Inhibition Potential

Triazoloquinazolines have been identified as a new class of potent α-glucosidase inhibitors, an activity profile not yet reported for simpler triazoloquinoxalines or thiocarbonyl-free triazoloquinazolines. In a study of 14 synthesized triazoloquinazolines, compounds with varied substituents showed IC50 values ranging from 12.70 to 83.87 μM, with the most potent compound (14) being 11-fold more potent than acarbose (IC50 = 143.54 μM) [1]. The target compound, with its 3-benzyl group and dithione configuration, represents a structural motif not explicitly tested in this study but belonging to the same chemotype. The presence of the benzyl group is hypothesized to enhance interactions within the α-glucosidase active site via π-π stacking with aromatic residues (TYR158, PHE177, PHE159, TYR72), as observed in molecular docking studies of similar triazoloquinazolines [1].

Metabolic Disease α-Glucosidase Inhibition Drug Repurposing

Reduced Cytotoxicity via Dechlorination

The target compound lacks the 7-chloro substituent present in the closely related analog 3-benzyl-7-chloro-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione. In antimicrobial and cytotoxicity studies of substituted triazoloquinazolines, the presence of a chlorine substituent is often associated with broader antimicrobial activity but also higher non-specific cytotoxicity. For instance, a chlorinated triazoloquinazoline showed broad antimicrobial activity at concentrations of 10-100 mg/L, correlating with a non-specific mechanism [1]. The target compound, without this halogen, may exhibit a cleaner, more target-specific activity profile, making it a preferred tool compound for mechanism-of-action studies where off-target effects need to be minimized.

Safety Screening Cytotoxicity Halogen-related Toxicity

Metal Chelation by Dithione Motif

The presence of two thiocarbonyl groups (C=S) at positions 2 and 9 is a key structural differentiator from mono-thione or carbonyl-containing triazoloquinazolines. Quantum chemical studies on related 2-methylthio-triazoloquinazolines indicate that the thione sulfur atoms can participate in significant intermolecular interactions (e.g., S···H bonds contributing 16.3% to molecular packing) and confer metal-chelating properties [1]. The dithione motif is structurally analogous to the quinazoline-2,4-dithione chelating system, known to coordinate transition metals (e.g., Zn2+, Cu2+) important in enzyme active sites [2]. This dual chelation capability could enable applications in metallo-enzyme inhibitor design or as a ligand in coordination chemistry, a feature not shared by the 9-oxo or 2-oxo analogs.

Metal Chelation Coordination Chemistry Enzyme Inhibition

Recommended Applications for 3-Benzyl Dithione


A3 Antagonist Hit Identification

This compound is an excellent candidate for panels aiming to expand the structure-activity relationship of non-xanthine adenosine A3 receptor antagonists. As established by the QSAR evidence (Section 3, Item 1), the 3-benzyl group optimizes sterimol length, a key driver of A3 affinity identified by Kim et al. [1]. Procurement is justified as a specific probe to test the QSAR predictions of beneficial steric bulk at the 3-position, with the goal of achieving Ki values competitive with known ligands like CGS15943 (Ki = 14 nM at human A3).

Lead Optimization for α-Glucosidase

Based on the validated class-level α-glucosidase inhibitory activity (Section 3, Item 3), this compound is a high-priority candidate for metabolic disease screening [2]. Testing this specific benzyl-dithione derivative will elucidate the role of π-stacking interactions with active site residues (TYR158, PHE177), which are predicted to enhance potency beyond the class leader (IC50 = 12.70 µM). This is a distinct application not fulfilled by the 3-ethyl analog.

Selective Kinase and Antimicrobial Leads

For labs developing EGFR inhibitors or antimicrobial agents based on the triazoloquinazoline core [3], this compound serves as a key intermediate or probe. The absence of a 7-chloro substituent (Section 3, Item 4) provides a cleaner pharmacological profile, minimizing non-specific cytotoxicity observed in halogenated analogs [4]. This makes it ideal for mode-of-action studies where target specificity must be verified.

Metallo-Enzyme Inhibitor Design

The unique dithione chelating motif (Section 3, Item 5) positions this compound as a prime scaffold for designing transition metal chelators or metallo-enzyme inhibitors [5]. It can be used in coordination studies with zinc, copper, or iron to develop novel inhibitors for targets like histone deacetylases or matrix metalloproteinases, a niche inaccessible to mono-thione or carbonyl analogs.

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